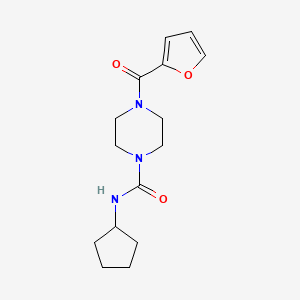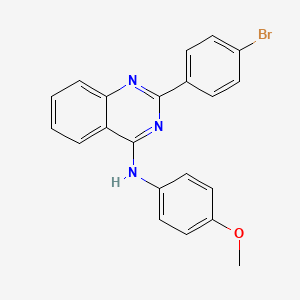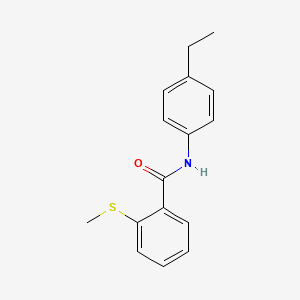
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal activity in the brain. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a range of biochemical and physiological effects. In
Mécanisme D'action
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which can have a range of effects on neuronal activity and behavior. GABA is an inhibitory neurotransmitter that regulates the activity of other neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound can have a range of biochemical and physiological effects. Studies have shown that this compound can reduce seizures in animal models of epilepsy, reduce anxiety-like behavior in rodents, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows researchers to manipulate GABA levels in a precise and controlled manner. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the use of this compound in human subjects is still in the early stages of development, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-cyclopentyl-4-(2-furoyl)-1-piperazinecarboxamide. One area of interest is the potential use of this compound in the treatment of substance use disorders, particularly opioid use disorder. Another area of interest is the development of novel compounds that are more potent and have longer half-lives than this compound. Additionally, more research is needed to understand the long-term effects of this compound on brain function and behavior. Overall, this compound has the potential to be a valuable tool in the study of GABAergic neurotransmission and the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that this compound can increase GABA levels in the brain, which can have a range of effects on neuronal activity and behavior. This compound has been studied as a potential treatment for epilepsy, anxiety disorders, and substance use disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14(13-6-3-11-21-13)17-7-9-18(10-8-17)15(20)16-12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRPLWUQDDKBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-2-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4728984.png)
![N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B4728995.png)
![2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide](/img/structure/B4729002.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B4729010.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4729014.png)
![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4729019.png)
![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729024.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4729043.png)

![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4729063.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4729069.png)
